molecular formula C16H14N4O2 B2604068 N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide CAS No. 2034474-99-0

N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2604068
CAS No.: 2034474-99-0
M. Wt: 294.314
InChI Key: QFQRMBJCADBPCR-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that features a bipyridine moiety linked to a methylisoxazole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps:

    Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives. For example, 2,4’-bipyridine can be prepared by the oxidative coupling of 2-pyridylboronic acid using a palladium catalyst.

    Synthesis of the Methylisoxazole Intermediate: The 5-methylisoxazole-4-carboxylic acid can be synthesized via a cyclization reaction of appropriate precursors, such as 3-methyl-2-butanone and hydroxylamine.

    Coupling Reaction: The final step involves coupling the bipyridine intermediate with the methylisoxazole intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bipyridine moiety can undergo oxidation reactions, forming N-oxides.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the bipyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the bipyridine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is commonly used for reduction.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of the bipyridine moiety.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Various substituted bipyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-([2,4’-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide is used as a ligand in coordination chemistry. Its ability to coordinate with metal ions makes it valuable in the synthesis of metal-organic frameworks (MOFs) and catalysts.

Biology

In biological research, this compound can be used to study the interactions between small molecules and proteins. Its bipyridine moiety allows it to bind to metal ions in metalloenzymes, making it useful in enzyme inhibition studies.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers and sensors, due to its electronic properties.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and interactions with other molecules. The bipyridine moiety can participate in redox reactions, while the isoxazole ring can engage in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: Another bipyridine derivative, commonly used as a ligand in coordination chemistry.

    4,4’-Bipyridine: Similar to 2,2’-bipyridine but with different electronic properties due to the position of the nitrogen atoms.

    5-Methylisoxazole-4-carboxamide: A simpler analog without the bipyridine moiety.

Uniqueness

N-([2,4’-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide is unique due to the combination of the bipyridine and isoxazole moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs. Its ability to coordinate with metal ions and participate in redox reactions makes it particularly valuable in both research and industrial applications.

Properties

IUPAC Name

5-methyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-14(10-20-22-11)16(21)19-9-13-3-2-6-18-15(13)12-4-7-17-8-5-12/h2-8,10H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQRMBJCADBPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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